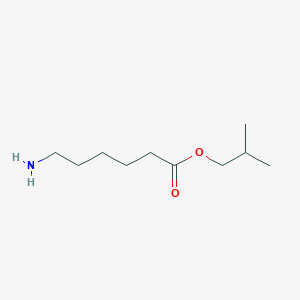
2-Methylpropyl 6-aminohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 6-aminohexanoate is an organic compound with the molecular formula C10H21NO2. It is an ester derivative of 6-aminohexanoic acid, which is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ester functional group and a primary amine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 6-aminohexanoate typically involves the esterification of 6-aminohexanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
6-Aminohexanoic acid+2-MethylpropanolAcid Catalyst2-Methylpropyl 6-aminohexanoate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 6-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-Methylpropyl 6-aminohexanol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 6-aminohexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a permeation enhancer in transdermal drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 6-aminohexanoate involves its interaction with various molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release 6-aminohexanoic acid, which can further interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminocaproic acid (6-aminohexanoic acid): A derivative and analogue of lysine, used as an inhibitor for enzymes that bind lysine residues.
Octyl-6-aminohexanoate: Used as a permeation enhancer in transdermal drug delivery.
Dodecyl-6-aminohexanoate: Another permeation enhancer with similar applications.
Uniqueness
2-Methylpropyl 6-aminohexanoate is unique due to its specific ester and amine functional groups, which provide it with distinct chemical reactivity and potential applications. Its structural similarity to amino acids like lysine makes it a valuable compound for biological and medical research.
Eigenschaften
CAS-Nummer |
2173-41-3 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-methylpropyl 6-aminohexanoate |
InChI |
InChI=1S/C10H21NO2/c1-9(2)8-13-10(12)6-4-3-5-7-11/h9H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
LMAIGDRAWFYRTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
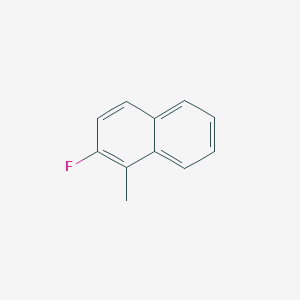
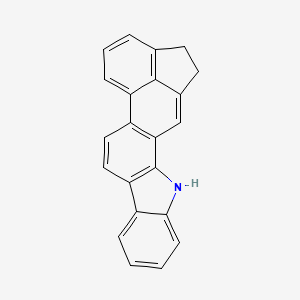
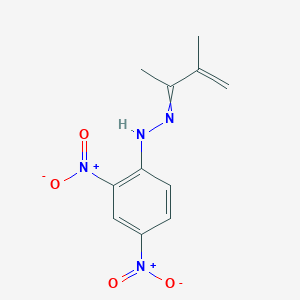
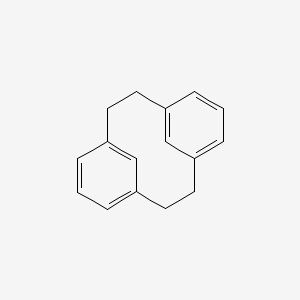




![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
